molecular formula C9H18OS2 B13417276 O-Octyl hydrogen dithiocarbonate CAS No. 6253-37-8

O-Octyl hydrogen dithiocarbonate

Cat. No.: B13417276
CAS No.: 6253-37-8
M. Wt: 206.4 g/mol
InChI Key: FYHQYEVHSYHJHO-UHFFFAOYSA-N
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Description

O-Octyl hydrogen dithiocarbonate, also known as carbonodithioic acid, O-octyl ester, is an organic compound with the molecular formula C9H18OS2. It is a member of the dithiocarbonate family, which are esters of dithiocarbonic acid. This compound is characterized by its sulfur-containing functional groups, which contribute to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

O-Octyl hydrogen dithiocarbonate can be synthesized through the reaction of octanol with carbon disulfide in the presence of a base, such as sodium hydroxide. The reaction typically proceeds as follows:

C8H17OH+CS2+NaOHC8H17OCS2Na+H2O\text{C}_8\text{H}_{17}\text{OH} + \text{CS}_2 + \text{NaOH} \rightarrow \text{C}_8\text{H}_{17}\text{OCS}_2\text{Na} + \text{H}_2\text{O} C8​H17​OH+CS2​+NaOH→C8​H17​OCS2​Na+H2​O

The intermediate product, sodium octyl dithiocarbonate, is then acidified to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production .

Chemical Reactions Analysis

Types of Reactions

O-Octyl hydrogen dithiocarbonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

O-Octyl hydrogen dithiocarbonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of O-Octyl hydrogen dithiocarbonate involves its interaction with molecular targets through its sulfur-containing functional groups. These interactions can inhibit enzyme activity by binding to the active sites or altering the enzyme’s conformation. The compound can also form stable complexes with metal ions, which can be utilized in various catalytic processes .

Comparison with Similar Compounds

Similar Compounds

  • O-Decyl hydrogen dithiocarbonate
  • O-Butyl hydrogen dithiocarbonate
  • O-Ethyl hydrogen dithiocarbonate

Uniqueness

O-Octyl hydrogen dithiocarbonate is unique due to its specific alkyl chain length, which influences its solubility, reactivity, and interaction with biological molecules. Compared to shorter or longer alkyl chain dithiocarbonates, it offers a balance between hydrophobicity and reactivity, making it suitable for a variety of applications .

Properties

CAS No.

6253-37-8

Molecular Formula

C9H18OS2

Molecular Weight

206.4 g/mol

IUPAC Name

octoxymethanedithioic acid

InChI

InChI=1S/C9H18OS2/c1-2-3-4-5-6-7-8-10-9(11)12/h2-8H2,1H3,(H,11,12)

InChI Key

FYHQYEVHSYHJHO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC(=S)S

Origin of Product

United States

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